molecular formula C8H8N2S B7726983 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile

4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile

Cat. No.: B7726983
M. Wt: 164.23 g/mol
InChI Key: CZRHEROEPICLRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile typically involves the alkylation of this compound with various reagents. One common method involves the reaction with 1-aryl-5-(chloromethyl)-1H-tetrazoles, which yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles . This reaction is often carried out in the presence of a strong base such as potassium hydroxide (KOH) in ethanol (EtOH) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-sulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile involves its interaction with molecular targets and pathways. For example, its derivatives have been shown to inhibit c-Src tyrosine kinase, a target for antitumor drugs . The compound’s sulfanyl group plays a crucial role in its reactivity and biological activity .

Properties

IUPAC Name

4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRHEROEPICLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1C#N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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